N-[3-(1-pyrrolidinyl)phenyl]propanamide
Description
N-[3-(1-Pyrrolidinyl)phenyl]propanamide is a propanamide derivative featuring a pyrrolidine moiety attached to the phenyl ring at the meta-position.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(3-pyrrolidin-1-ylphenyl)propanamide |
InChI |
InChI=1S/C13H18N2O/c1-2-13(16)14-11-6-5-7-12(10-11)15-8-3-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,16) |
InChI Key |
MVQJSTAZLGEGMP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)N2CCCC2 |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)N2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing features:
Pharmacological and Physicochemical Comparisons
Pyrrolidine vs. Piperidine/Sulfonyl Groups :
- The target compound’s pyrrolidine group may enhance blood-brain barrier penetration compared to piperidine-containing analogs (e.g., 3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide) due to reduced steric hindrance .
- Sulfonyl/sulfanyl derivatives (e.g., compounds in ) exhibit higher logP values (>3.5), suggesting lower aqueous solubility but improved membrane permeability .
- Trifluoromethoxy groups (e.g., compound 57a in ) increase lipophilicity and resistance to oxidative metabolism, making them suitable for tumor-targeting applications .
- Synthetic Complexity: Reductive amination () and sulfonamide coupling () are common synthetic routes.
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